3-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride
Overview
Description
3-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C14H19ClF3NO It is known for its unique structure, which includes a trifluoromethyl group, a phenoxy group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-(trifluoromethyl)phenol with 2-chloroethylamine to form 2-[2-(trifluoromethyl)phenoxy]ethylamine. This intermediate is then reacted with piperidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The phenoxy and piperidine groups contribute to the overall stability and reactivity of the molecule, allowing it to exert its effects efficiently.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Trifluoromethyl)phenoxy]ethylamine
- 2-(Trifluoromethyl)phenol
- Piperidine derivatives
Uniqueness
3-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride is unique due to its combination of a trifluoromethyl group, a phenoxy group, and a piperidine ring. This structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound particularly valuable in pharmaceutical research.
Biological Activity
3-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride is a synthetic compound notable for its unique structural features, including a trifluoromethyl group, a phenoxy group, and a piperidine ring. This combination suggests potential biological activity, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₉ClF₃NO
- Molecular Weight : 354.75 g/mol
- Functional Groups :
- Trifluoromethyl group (-CF₃)
- Phenoxy group (-O-C₆H₄)
- Piperidine ring (six-membered nitrogen-containing heterocycle)
The trifluoromethyl group is known to enhance the binding affinity of compounds to various biological targets, which can significantly influence their pharmacological properties .
The mechanism of action of this compound involves interactions with specific molecular targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. The stability and reactivity provided by the phenoxy and piperidine groups further facilitate these interactions .
Biological Activities
Research indicates that derivatives of piperidine, including this compound, exhibit a range of biological activities:
- Anticancer Properties : Compounds with similar structures have shown potential in inhibiting aspartic proteases and other enzymes involved in cancer progression . The unique electronic properties imparted by the trifluoromethyl group may enhance interactions with cancer-related biological targets.
- Hypotensive Effects : Some studies have evaluated related piperidine derivatives for their hypotensive activity in animal models, suggesting potential cardiovascular applications .
- Antimicrobial Activity : Preliminary studies suggest that certain piperidine derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria .
Table 1: Summary of Biological Activities
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Anticancer | Various piperidines | Inhibition of aspartic proteases |
Hypotensive | Piperidylalkylindoles | Reduced blood pressure in hypertensive rats |
Antimicrobial | Piperidine derivatives | Effective against Gram-positive/negative bacteria |
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of piperidine derivatives, it was found that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism involved the inhibition of key enzymes responsible for tumor growth, highlighting the compound's potential as an anticancer agent .
Properties
IUPAC Name |
3-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO.ClH/c15-14(16,17)12-5-1-2-6-13(12)19-9-7-11-4-3-8-18-10-11;/h1-2,5-6,11,18H,3-4,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXCKTHJURJTBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=CC=C2C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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